molecular formula C9H11BrClNO2 B11796504 4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide CAS No. 1427012-09-6

4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide

Cat. No.: B11796504
CAS No.: 1427012-09-6
M. Wt: 280.54 g/mol
InChI Key: BINCAAJEPINVQB-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide is a synthetic organic compound belonging to the furan family. This compound is characterized by the presence of bromine and chlorine atoms attached to the furan ring, along with an isobutyl group and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a furan derivative, followed by the introduction of the isobutyl group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the furan ring and carboxamide group.

Scientific Research Applications

4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chlorofuran-2-carboxamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.

    5-Chloro-N-isobutylfuran-2-carboxamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-Bromo-N-isobutylfuran-2-carboxamide:

Uniqueness

4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, along with the isobutyl group and carboxamide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1427012-09-6

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

4-bromo-5-chloro-N-(2-methylpropyl)furan-2-carboxamide

InChI

InChI=1S/C9H11BrClNO2/c1-5(2)4-12-9(13)7-3-6(10)8(11)14-7/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

BINCAAJEPINVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(O1)Cl)Br

Origin of Product

United States

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